molecular formula C11H14F3N3 B1466787 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine CAS No. 1479512-44-1

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

Cat. No.: B1466787
CAS No.: 1479512-44-1
M. Wt: 245.24 g/mol
InChI Key: JXDQWNWBQDWHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is a chemical compound characterized by its trifluoromethyl group and piperidine ring structure

Properties

IUPAC Name

6-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-2-1-5-17(7-8)10-4-3-9(15)6-16-10/h3-4,6,8H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQWNWBQDWHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine typically involves multiple steps, starting with the preparation of the trifluoromethylated piperidine derivative One common approach is the reaction of piperidine with trifluoromethylating agents under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, inflammation, and neurological disorders.

Industry: The compound's properties make it useful in the development of advanced materials and chemical processes. Its stability and reactivity can be harnessed in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine

  • 2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole

Uniqueness: 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine stands out due to its unique combination of the trifluoromethyl group and the piperidine ring, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.